molecular formula C9H8BrNO B6185289 3-(4-bromopyridin-2-yl)cyclobutan-1-one CAS No. 2648962-22-3

3-(4-bromopyridin-2-yl)cyclobutan-1-one

Cat. No.: B6185289
CAS No.: 2648962-22-3
M. Wt: 226.1
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Description

3-(4-Bromopyridin-2-yl)cyclobutan-1-one is a chemical compound characterized by its bromopyridine and cyclobutanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromopyridin-2-yl)cyclobutan-1-one typically involves the bromination of pyridine derivatives followed by cycloaddition reactions. One common method is the reaction of 4-bromopyridine with a suitable cyclobutanone precursor under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cycloaddition processes, often utilizing advanced chemical reactors and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromopyridin-2-yl)cyclobutan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted pyridines or cyclobutanones.

Scientific Research Applications

3-(4-Bromopyridin-2-yl)cyclobutan-1-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the manufacturing of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 3-(4-Bromopyridin-2-yl)cyclobutan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine group can act as a ligand, binding to receptors or enzymes, while the cyclobutanone group may participate in chemical reactions that modulate biological processes.

Comparison with Similar Compounds

3-(4-Bromopyridin-2-yl)cyclobutan-1-one is unique due to its specific structural features. Similar compounds include 1-(3-bromopyridin-4-yl)cyclobutanol and 1-(5-bromopyridin-2-yl)cyclobutan-1-amine. These compounds share the bromopyridine moiety but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

2648962-22-3

Molecular Formula

C9H8BrNO

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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